N-hydroxy-4-aminobiphenyl O-sulfate
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Overview
Description
N-hydroxy-4-aminobiphenyl O-sulfate is a hydroxylamine O-sulfonic acid. It derives from a biphenyl-4-amine and a hydroxylamine.
Scientific Research Applications
Carcinogenic Potential and Metabolic Activation :
- N-hydroxy-4-aminobiphenyl derivatives, when combined with partial hepatectomy and dietary phenobarbital, induced liver neoplasms and gamma-glutamyltranspeptidase-positive foci in rats (Shirai, Lee, Wang, & King, 1981).
- N-hydroxy-N-acetyl-4-aminobiphenyl shows strong binding to RNA and protein in rat liver parenchymal cells, indicating its potential role in carcinogenesis (King, Traub, Cardona, & Howard, 1976).
Chemical Interactions with Nucleic Acids :
- The sulfuric acid ester of N-hydroxy-N-4-acetylaminobiphenyl interacts with guanosine and DNA, forming specific adducts, which are important in understanding its mutagenic effects (Kriek, 1971).
Formation of DNA Adducts :
- N-hydroxy-4-acetylaminobiphenyl forms both N-acetylated and deacetylated DNA adducts in rat liver, implicating sulfation in its genotoxic effects (van de Poll, Venizelos, & Meerman, 1990).
Role in Human Fetal Development :
- Human fetal and neonatal sulfotransferase enzymes can sulfate N-hydroxy-4-aminobiphenyl derivatives, suggesting that these compounds may be bioactivated during human development, a period of heightened vulnerability (Gilissen, Hume, Meerman, & Coughtrie, 1994).
Impact on Enzymatic Pathways :
- Sulfation and glucuronidation pathways compete in the metabolism of hydroxamic acids like N-hydroxy-4-acetylaminobiphenyl, with the sulfation pathway playing a significant role in carcinogenesis of aromatic amines (Mulder & Meerman, 1983).
properties
Product Name |
N-hydroxy-4-aminobiphenyl O-sulfate |
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Molecular Formula |
C12H11NO4S |
Molecular Weight |
265.29 g/mol |
IUPAC Name |
(4-phenylanilino) hydrogen sulfate |
InChI |
InChI=1S/C12H11NO4S/c14-18(15,16)17-13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H,(H,14,15,16) |
InChI Key |
MMVAWBIOMJBQHT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NOS(=O)(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NOS(=O)(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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